molecular formula C22H22FN3O4S2 B11233174 N-(2-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

N-(2-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

Cat. No.: B11233174
M. Wt: 475.6 g/mol
InChI Key: ZBEMQAKQXBVQTH-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the sulfonyl group: This step involves the sulfonation of the quinoline ring using a sulfonyl chloride reagent.

    Attachment of the morpholine group: This can be done through nucleophilic substitution, where morpholine reacts with the sulfonylated quinoline.

    Formation of the acetamide linkage: This step involves the reaction of the quinoline derivative with 2-fluoroaniline and acetic anhydride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.

    Sulfonyl-containing compounds: Such as sulfonamides, which are used as antibiotics.

    Morpholine derivatives: Such as morpholine itself, which is used as a solvent and corrosion inhibitor.

Uniqueness

N-(2-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. The presence of the fluorophenyl group, morpholine sulfonyl group, and quinoline core may result in unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C22H22FN3O4S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H22FN3O4S2/c1-15-12-22(31-14-21(27)24-20-5-3-2-4-18(20)23)25-19-7-6-16(13-17(15)19)32(28,29)26-8-10-30-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,24,27)

InChI Key

ZBEMQAKQXBVQTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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